molecular formula C8H3Br2FO2 B13434852 2,7-Dibromo-5-fluorobenzo[B]furan-3(2H)-one

2,7-Dibromo-5-fluorobenzo[B]furan-3(2H)-one

Cat. No.: B13434852
M. Wt: 309.91 g/mol
InChI Key: QJPGQFYSBJEOFR-UHFFFAOYSA-N
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Description

2,7-Dibromo-5-fluorobenzo[B]furan-3(2H)-one is a chemical compound that belongs to the class of halogenated benzofurans. This compound is characterized by the presence of bromine and fluorine atoms attached to a benzofuran ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,7-Dibromo-5-fluorobenzo[B]furan-3(2H)-one typically involves the halogenation of benzo[B]furan derivatives. One common method is the bromination of 5-fluorobenzo[B]furan using bromine or a bromine-containing reagent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent over-bromination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a multi-step process that includes the preparation of intermediate compounds followed by halogenation. The process is optimized for high yield and purity, and may involve the use of catalysts and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2,7-Dibromo-5-fluorobenzo[B]furan-3(2H)-one undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form different oxidation states.

    Reduction Reactions: Reduction of the compound can lead to the formation of less oxidized derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used in substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield various substituted benzofurans, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.

Scientific Research Applications

2,7-Dibromo-5-fluorobenzo[B]furan-3(2H)-one is used in a wide range of scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In studies involving enzyme inhibition and protein interactions.

    Medicine: Potential use in the development of pharmaceuticals due to its unique chemical properties.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,7-Dibromo-5-fluorobenzo[B]furan-3(2H)-one involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to various biological effects. The exact mechanism depends on the specific application and the molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

    7-Bromo-5-fluorobenzo[B]furan: A similar compound with one less bromine atom.

    2,3-Dihydro-5-fluorobenzo[B]furan: A related compound with a different substitution pattern.

Uniqueness

2,7-Dibromo-5-fluorobenzo[B]furan-3(2H)-one is unique due to the presence of both bromine and fluorine atoms, which impart distinct chemical properties. This makes it valuable for specific research applications where these properties are desired.

Properties

Molecular Formula

C8H3Br2FO2

Molecular Weight

309.91 g/mol

IUPAC Name

2,7-dibromo-5-fluoro-1-benzofuran-3-one

InChI

InChI=1S/C8H3Br2FO2/c9-5-2-3(11)1-4-6(12)8(10)13-7(4)5/h1-2,8H

InChI Key

QJPGQFYSBJEOFR-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C2=C1C(=O)C(O2)Br)Br)F

Origin of Product

United States

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